2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide

Übersicht

Beschreibung

“2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” is a chemical compound that has been synthesized and studied for its potential medicinal properties . It is an analogue of a series of compounds known as 2-(substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamides .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a series of 17 2-(substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamide analogues were synthesized . The synthesized compounds were characterized by elemental analyses and spectral data .Molecular Structure Analysis

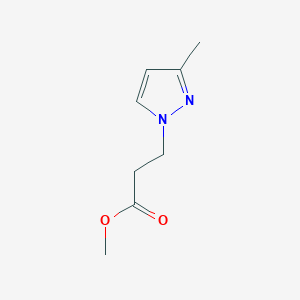

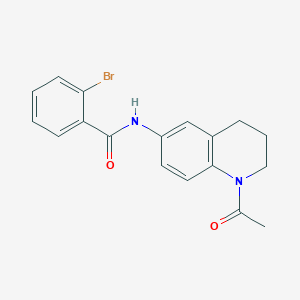

The molecular formula of “this compound” is C9H10ClN3O . Its average mass is 211.648 Da and its monoisotopic mass is 211.051239 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural characterization of compounds related to "2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide." For instance, studies have explored the synthesis of novel heterocyclo-thienoquinoline derivatives, highlighting methods for creating complex molecules with potential therapeutic applications (I. Awad, A. Abdel-rahman, E. A. Bakhite, 1991). Another study focused on the synthesis of new quinazolines as potential antimicrobial agents, indicating the broader pharmacological potential of these compounds (N. Desai, P. N. Shihora, D. Moradia, 2007).

Antimicrobial Activity

Some derivatives of "this compound" have been synthesized and evaluated for their antimicrobial activities. The creation of compounds such as aryl-N-{[({4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl} carbonylamino)amino]thioxo methyl)-amides and their subsequent testing against various bacterial and fungal strains illustrate the potential of these derivatives as antimicrobial agents (N. Desai, P. N. Shihora, D. Moradia, 2007).

Anticonvulsant Evaluation

Research into the anticonvulsant properties of "2-(substituted benzylidene/ethylidene)-N-(substituted phenyl)hydrazinecarboxamide analogues" demonstrates the therapeutic relevance of these compounds. A study showed that certain derivatives offer protection in maximal electroshock seizure tests, indicating potential applications in epilepsy treatment (M. Ahsan, H. Khalilullah, S. Yasmin, S. S. Jadav, J. Stables, Jeyabalan Govindasamy, 2013).

Cytotoxic Effects

Compounds related to "this compound" have also been synthesized and assessed for their cytotoxic effects against tumor cell lines. The research aims to identify new therapeutic agents for cancer, with some compounds showing inhibitory effects that surpass those of reference drugs like doxorubicin (Eman M. Flefel, Hebat-Allah S. Abbas, Randa E. Abdel Mageid, Wafaa A. Zaghary, 2015).

Novel Synthesis Methods

Innovative methods for synthesizing derivatives of "this compound" have been developed, showcasing advancements in chemical synthesis techniques. For example, the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation represents a novel approach to compound creation, potentially leading to more effective and efficient drug development processes (P. Machado, Glauber R. Lima, M. Rotta, H. Bonacorso, N. Zanatta, M. Martins, 2011).

Wirkmechanismus

While the exact mechanism of action of “2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” is not explicitly mentioned in the search results, it is noted that semicarbazones, a class of compounds to which this compound belongs, have been reported as potent anticonvulsant agents possibly acting by inhibiting voltage-sensitive Na+ channels .

Zukünftige Richtungen

The future directions for the study of “2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide” could involve further exploration of its potential medicinal properties, such as its anticonvulsant activity . Additionally, further studies could be conducted to explore its mechanism of action and to determine its safety profile.

Eigenschaften

IUPAC Name |

[(E)-1-(2-chlorophenyl)ethylideneamino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYYNWCEQGXCED-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324481 | |

| Record name | [(E)-1-(2-chlorophenyl)ethylideneamino]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

120445-83-2 | |

| Record name | [(E)-1-(2-chlorophenyl)ethylideneamino]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)

![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)

amine hydrobromide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)

![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)

![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)

![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)